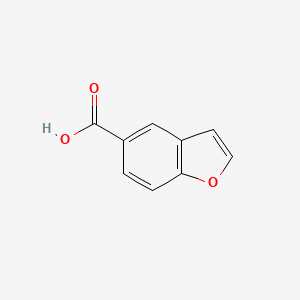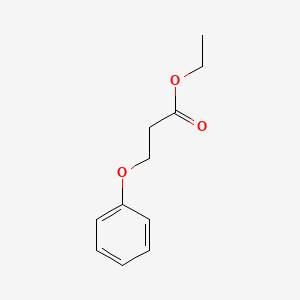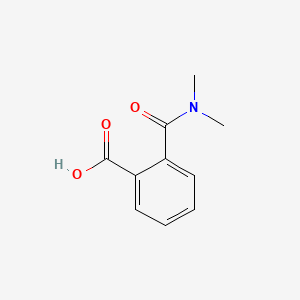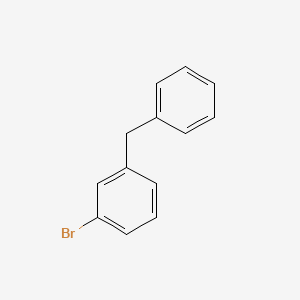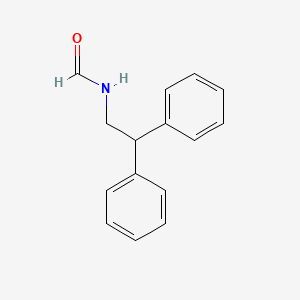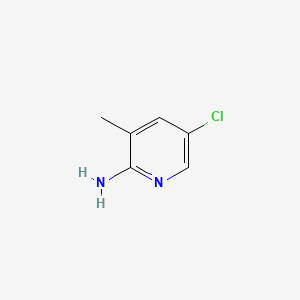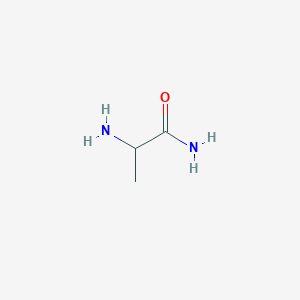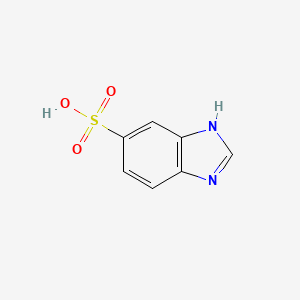
2,2'-Bithiophene-5-carbaldehyde
概要
説明
2,2’-Bithiophene-5-carboxaldehyde, also known as 2,2’-Bithiophene-5-carbaldehyde, is a chemical compound with the empirical formula C9H6OS2 . It is a yellow-brown to brown crystalline powder . This compound may be used in the synthesis of various other compounds, including boron dipyrromethene (BODIPY) oligothiophenes, (2,2’-bithiophene-5-carbaldehyde)-4-nitrophenylhydrazone (BT-NPH), bithiophene fulleropyrrolidine, and azomethine phthalic diimides .
Synthesis Analysis
2,2’-Bithiophene-5-carboxaldehyde can be synthesized through a multi-step reaction process . For instance, it can be used to produce BT-NPH via a reaction with 4-nitrophenylhydrazine . It can also be used to produce bithiophene fulleropyrrolidine via refluxing with sarcosine and fullerene .Molecular Structure Analysis
The molecular weight of 2,2’-Bithiophene-5-carboxaldehyde is 194.27 . Its molecular structure includes a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
As mentioned earlier, 2,2’-Bithiophene-5-carboxaldehyde can react with 4-nitrophenylhydrazine to produce BT-NPH . It can also undergo a reaction with sarcosine and fullerene to produce bithiophene fulleropyrrolidine .Physical And Chemical Properties Analysis
2,2’-Bithiophene-5-carboxaldehyde is a yellow-brown to brown crystalline powder . It has a melting point of 55-58 °C .科学的研究の応用
Chemical Synthesis and Material Science
- The compound has been synthesized through the Suzuki coupling reaction, highlighting its utility in organic synthesis (Chen Pei, 2012).
- It serves as a key component in creating donor-acceptor chromophores for electronic applications. Its condensation with other chemicals leads to high electron mobility materials, useful in electronic devices (S. Tokarev et al., 2019).
- Synthesis of trimethylsilyl oligothienylcarbaldehydes and their derivatives from 2,2'-bithiophene-5-carbaldehyde demonstrates its application in producing various organic compounds with potential cytotoxic effects (E. Lukevics et al., 2001).
Organic Electronics and Photovoltaics
- Research has been conducted on synthesizing arylcarbinols and arylketones end-capped with thiophene and 2,2'-bithiophene, indicating its role in developing organic electronic materials (Abdel-Sattar S. Hamad, 2001).
- The compound has been used in solvent-free iodination of thiophene derivatives, showcasing its significance in synthetic chemistry and materials science (G. Sereda et al., 2020).
- In the field of photovoltaic devices, multi-branched molecules synthesized using this compound derivatives demonstrated potential for enhancing the efficiency of organic photovoltaic cells (D. Kim et al., 2009).
Advanced Material Synthesis
- The synthesis of Schiff bases through the condensation of aromatic amines with 2,2'-bithiophene-
- It has been utilized in a versatile and efficient synthesis of bithiophene-based dicarboxaldehydes, serving as an important building block for the development of organic semiconductors (Achala Bhuwalka et al., 2015).
- The study of solvatochromic and electrochemical properties of 2-aminobithiophene derivatives, which include this compound, provides insights into their potential applications in optoelectronic devices (Andréanne Bolduc et al., 2012).
- Spectroscopic and Computational Studies
- Structural, spectroscopic, and computational studies on [2,2'-bithiophene]-5-carboxylic acid, derived from this compound, reveal its potential in molecular design for electronic applications (Jeffrey D. Einkauf et al., 2016).
Safety and Hazards
This compound is classified as non-combustible solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Relevant Papers One relevant paper is “Thiophene- and bithiophene-based π-conjugated Schiff base oligomers” which discusses the synthesis of new π-conjugated Schiff base oligomers based on a binaphthalene core and containing thiophene or bithiophene units in their backbone .
作用機序
Target of Action
2,2’-Bithiophene-5-carbaldehyde is primarily used as a synthetic intermediate in organic chemistry
Mode of Action
The mode of action of 2,2’-Bithiophene-5-carbaldehyde is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used in the synthesis of boron dipyrromethene (BODIPY) oligothiophenes, 4-nitrophenylhydrazone (BT-NPH) via reaction with 4-nitrophenylhydrazine, and bithiophene fulleropyrrolidine obtained via refluxing with sarcosine and fullerene . In these reactions, 2,2’-Bithiophene-5-carbaldehyde interacts with other reactants to form new chemical bonds, resulting in the formation of new compounds.
Biochemical Pathways
As a synthetic intermediate, 2,2’-Bithiophene-5-carbaldehyde is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the synthesis of BODIPY oligothiophenes, it may be involved in the formation of conjugated systems, which are important in many biological processes, including electron transport and light absorption .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its size, polarity, and the presence of functional groups .
Result of Action
The result of the action of 2,2’-Bithiophene-5-carbaldehyde is the formation of new compounds through chemical reactions. These new compounds can have a wide range of properties and uses, depending on the specific reactions involved .
特性
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBWRAXKYXTOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191237 | |
| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-27-9 | |
| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bithiophene-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 2,2'-bithiophene-5-carbaldehyde and how does it influence its properties?
A1: this compound is comprised of two thiophene rings linked together with a carbaldehyde group attached to one of the rings. Structural analysis has revealed that the molecule predominantly adopts a cisoid conformation for the bithiophene rings []. This conformation, where the sulfur atoms in the thiophene rings are on the same side, can influence the molecule's electronic properties and its ability to interact with other molecules.
Q2: Has this compound been used in the development of advanced materials?
A2: Yes, derivatives of this compound have shown promise in developing materials with Aggregation-Induced Emission (AIE) properties []. For instance, incorporating this compound into structures like 5'-(4-(bis(4-methoxyphenyl)amino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde (TTO) leads to enhanced emission in aggregated states, making them suitable for applications such as Luminescent Solar Concentrators (LSCs) [].
Q3: Are there efficient synthetic routes available for this compound?
A3: Researchers have successfully synthesized 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde, a derivative of this compound, using a Pd-catalyzed Suzuki coupling reaction []. This method utilizes readily available starting materials like 5-nitro-2-bromothiophene and 5-formyl-2-thiopheneboronic acid and allows for optimization of reaction conditions for improved yield [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

